

(2-methylpyridin-3-yl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-methylpyridin-3-yl)methanol

Cat. No.: B151221

[Get Quote](#)

In-depth Technical Guide: (2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylpyridin-3-yl)methanol, a key pyridine derivative with significant potential in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the reduction of 2-methylnicotinic acid, and explores its current and potential applications in drug development. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical intermediate.

Chemical and Physical Properties

(2-methylpyridin-3-yl)methanol, also known as 2-methyl-3-pyridinemethanol, is a pyridine derivative that serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	56826-61-0	[1] [2]
Molecular Formula	C ₇ H ₉ NO	[3]
Molecular Weight	123.15 g/mol	[4]
Monoisotopic Mass	123.06841 Da	[3]
Appearance	Colorless to pale yellow liquid or solid	
Boiling Point	262 °C (lit.)	[5]
Density	1.106 g/mL at 25 °C (lit.)	[5]
Refractive Index	n _{20/D} 1.545 (lit.)	[5] [6]
Flash Point	110 °C	[5]

Synthesis of (2-methylpyridin-3-yl)methanol

The primary route for the synthesis of (2-methylpyridin-3-yl)methanol is the reduction of 2-methylnicotinic acid or its corresponding esters. The following section details a common experimental protocol using Lithium Aluminum Hydride (LAH) as the reducing agent.

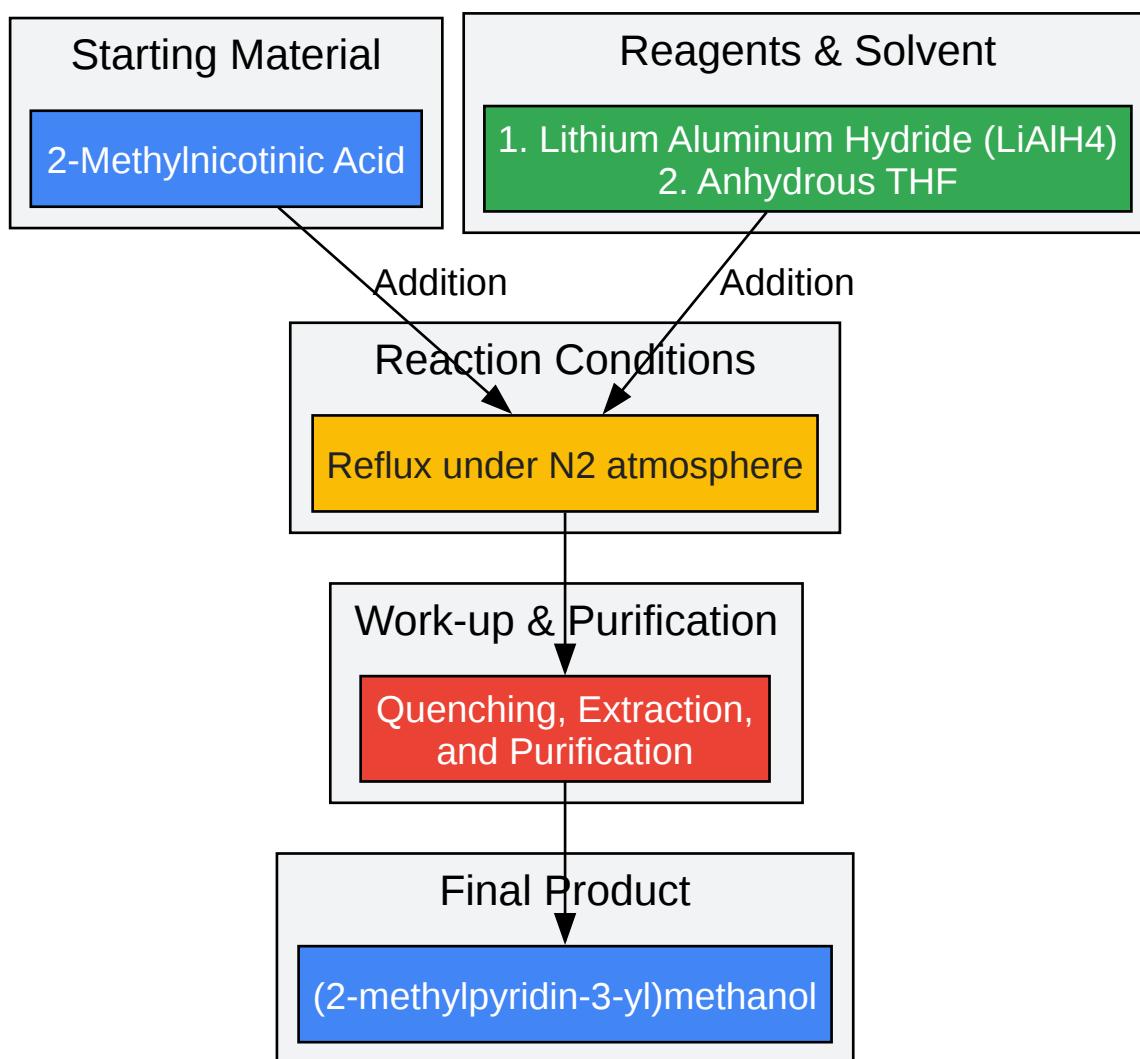
Experimental Protocol: Reduction of 2-Methylnicotinic Acid

This protocol describes the reduction of 2-methylnicotinic acid to (2-methylpyridin-3-yl)methanol.

Materials:

- 2-Methylnicotinic acid
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)

- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Brine


Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride in anhydrous THF.
- Addition of Substrate: A solution of 2-methylnicotinic acid in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.
- Extraction and Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **(2-methylpyridin-3-yl)methanol** can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **(2-methylpyridin-3-yl)methanol**.

Synthesis of (2-methylpyridin-3-yl)methanol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(2-methylpyridin-3-yl)methanol**.

Applications in Drug Development and Research

While specific biological activities of **(2-methylpyridin-3-yl)methanol** are not extensively documented in publicly available literature, the pyridinyl methanol moiety is a recognized pharmacophore in drug discovery.

Derivatives of pyridinyl methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^[7] TRPV3 is implicated in

pain sensation, inflammation, and skin disorders, making it a promising target for novel therapeutics.^[7] The synthesis of various substituted pyridinyl methanol compounds allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The **(2-methylpyridin-3-yl)methanol** scaffold can be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The methyl group can influence the molecule's conformation and metabolic stability, potentially leading to improved drug-like properties.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a chemical intermediate to a potential therapeutic agent.

Role in Drug Discovery

(2-methylpyridin-3-yl)methanol
(Chemical Intermediate)

Chemical Synthesis & Modification

Library of Pyridine Derivatives

High-Throughput Screening
(e.g., against TRPV3)

Lead Compound Identification

Lead Optimization
(SAR Studies)

Candidate Drug

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 56826-61-0|(2-Methylpyridine-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (2-METHYL-PYRIDIN-3-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - (2-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 63071-09-0: (3-Methylpyridine-2-yl)methanol [cymitquimica.com]
- 5. 56826-61-0((2-methylpyridin-3-yl)methanol) | Kuujia.com [kuujia.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-methylpyridin-3-yl)methanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151221#2-methylpyridin-3-yl-methanol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com